molecular formula C13H14N2O3S B2564930 3-cyclopropyl-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole CAS No. 956394-32-4

3-cyclopropyl-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole

Cat. No. B2564930
CAS RN: 956394-32-4
M. Wt: 278.33
InChI Key: ZDXBIEGOPCFUDS-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-cyclopropyl-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole” are not directly available. The molecular weight of the compound is 278.33 .

Scientific Research Applications

Sulfonamide Applications

Sulfonamide compounds are notable for their role as bacteriostatic antibiotics, utilized in treating bacterial infections caused by various microorganisms. They serve as a foundation for many clinically used drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. The versatility of sulfonamides extends to their use as antiviral HIV protease inhibitors, anticancer agents, and drugs for Alzheimer’s disease, highlighting their significant impact across multiple therapeutic areas (I. Gulcin & P. Taslimi, 2018).

Pyrazole Applications

Pyrazole derivatives exhibit a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects. The pyrazole moiety is a pharmacophore in various biologically active compounds, making it an attractive template for medicinal chemistry. The success of pyrazole COX-2 inhibitors underscores the importance of these heterocycles in drug design and development (A. M. Dar & Shamsuzzaman, 2015).

Potential Applications in Anticancer Research

Research on pyrazoline derivatives, a closely related class of compounds, shows potential in anticancer activity, with various synthetic strategies being explored to develop new anticancer agents. These efforts highlight the ongoing interest in pyrazoline and related structures for their therapeutic potential, suggesting that compounds like "3-cyclopropyl-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole" may also hold promise in this domain (Pushkar Kumar Ray et al., 2022).

properties

IUPAC Name

3-cyclopropyl-1-(4-methoxyphenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-18-11-4-6-12(7-5-11)19(16,17)15-9-8-13(14-15)10-2-3-10/h4-10H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXBIEGOPCFUDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopropyl-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole

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